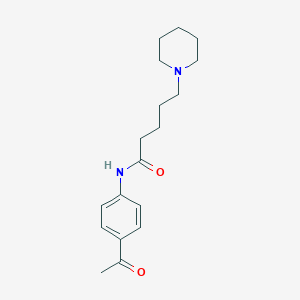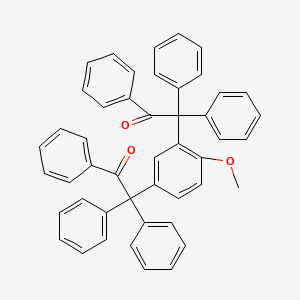
2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a phenylene ring, and two triphenylethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with triphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenylene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone groups. These functional groups affect the compound’s behavior in various reactions, including its ability to act as a nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methoxy-2,4-bis(1-methyl-1-phenylethyl): This compound shares a similar methoxy-phenylene structure but differs in its substituents.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a phenylene core, but with different functional groups.
Uniqueness
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is unique due to its specific combination of methoxy and triphenylethanone groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90774-85-9 |
|---|---|
Formule moléculaire |
C47H36O3 |
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(2-oxo-1,1,2-triphenylethyl)phenyl]-1,2,2-triphenylethanone |
InChI |
InChI=1S/C47H36O3/c1-50-43-33-32-41(46(37-24-12-4-13-25-37,38-26-14-5-15-27-38)44(48)35-20-8-2-9-21-35)34-42(43)47(39-28-16-6-17-29-39,40-30-18-7-19-31-40)45(49)36-22-10-3-11-23-36/h2-34H,1H3 |
Clé InChI |
YCOHPRHWEKTZGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
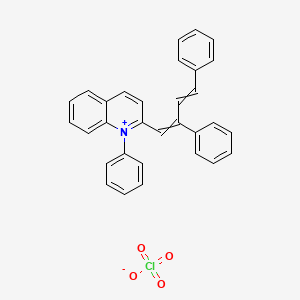
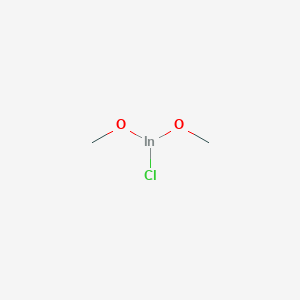
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
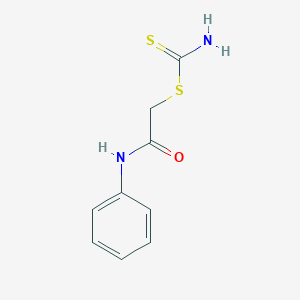
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
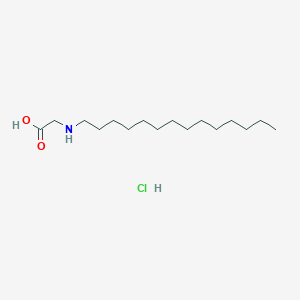
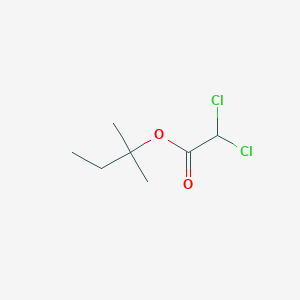
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
